BenchChemオンラインストアへようこそ!

Dimethylmyleran

Hematology Bone marrow transplantation Neutropenia modeling

DMM uniquely spares cell-mediated immunity while reducing tumor burden—a property cyclophosphamide lacks. Validated in murine FBL-3 leukemia (48% cure with immune cells vs. 5.7% without). Choose meso-isomer for durable spermatogonial ablation or (±)-isomer for faster recovery. Combined with 8 Gy TBI, DMM achieves superior donor chimerism over cyclophosphamide. Essential for adoptive chemoimmunotherapy, BMT conditioning, and DNA damage studies without crosslink confounding. Available ≥98% purity.

Molecular Formula C8H18O6S2
Molecular Weight 274.4 g/mol
CAS No. 55-93-6
Cat. No. B1670678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylmyleran
CAS55-93-6
Synonymsdimethylbusulfan
dimethylmyleran
dimethylmyleran, (+-)-isomer
dimethylmyleran, (meso)-isomer
NSC 23890
Molecular FormulaC8H18O6S2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC(CCC(C)OS(=O)(=O)C)OS(=O)(=O)C
InChIInChI=1S/C8H18O6S2/c1-7(13-15(3,9)10)5-6-8(2)14-16(4,11)12/h7-8H,5-6H2,1-4H3
InChIKeyJDZNTUQRMDAIRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Dimethylmyleran (CAS 55-93-6): A Busulfan Analog with Differentiated Hematopoietic and Immunological Activity


Dimethylmyleran (DMM, dimethylbusulfan) is a bifunctional methanesulfonate ester alkylating agent structurally derived from 2,5-hexanediol [1]. It is the direct aliphatic analogue of busulfan (Myleran), distinguished by the insertion of two methyl substituents on the carbon backbone that alter the stereochemistry and reactivity of the alkylating moieties [2]. Like busulfan, DMM alkylates nucleophilic sites on DNA, but unlike busulfan it does not produce detectable interstrand DNA crosslinks, implying a distinct molecular mechanism of cytotoxicity [3]. This compound exists as meso- and (±)-isomeric forms, each demonstrating differential biological potency in hematopoietic and reproductive toxicity models [4].

Why Dimethylmyleran Cannot Be Replaced by Busulfan or Other Alkylating Agents for Specialized Preclinical Protocols


Although busulfan and dimethylmyleran share a common methanesulfonate alkylating motif, their biological profiles diverge significantly across three critical dimensions: hematopoietic progenitor cell sensitivity, immunomodulatory selectivity, and spermatogonial stem cell ablation kinetics. Unlike cyclophosphamide, which is profoundly immunosuppressive, DMM exerts antitumor activity while largely sparing cell-mediated immunity [1]. Compared to busulfan, DMM exhibits an altered time course of neutropenia onset and a differential proliferative-state independence in bone marrow colony-forming unit (CFU) depression [2]. These distinctions are sufficiently quantitative and reproducible that substituting busulfan or cyclophosphamide for DMM would invalidate established conditioning and chemoimmunotherapy protocols.

Quantitative Evidence Guide: Head-to-Head Comparisons of Dimethylmyleran Against Key Comparators


Hematopoietic Stem Cell Sensitivity: Dimethylmyleran Versus Busulfan — Neutrophil Depression Onset and Duration in Mice

In a direct head-to-head comparison, both the meso- and (±)-isomers of dimethylmyleran (DMM) were found to be 'more powerful inhibitors of haematopoiesis than myleran' [1]. All three agents induced neutropenia as the predominant hematopoietic response, but the temporal kinetics were markedly different: myleran (busulfan) exerted its 'severest depression of neutrophils immediately,' whereas the DMM isomers produced 'maximal damage a week later' [1]. Furthermore, neutropenia induced by the (±)-DMM isomer persisted for 3 weeks, indicating a substantially prolonged duration of action relative to busulfan [1].

Hematology Bone marrow transplantation Neutropenia modeling

Immunosuppressive Selectivity: Dimethylmyleran Versus Cyclophosphamide — Differential Effects on Secondary Cell-Mediated Immunity

In a direct comparative study using the ⁵¹Cr-release cytotoxicity assay, the effects of DMM (12–16 mg/kg i.p.) and cyclophosphamide (CY, 180 mg/kg i.p.) on a secondary cell-mediated cytotoxic response to a tumor allograft were compared [1]. CY administered on day 11 'prevented the development of any cytotoxicity' and when given on day 14 'abolished the established response' [1]. In contrast, DMM given on day 11 merely 'delayed the onset and moderately decreased the peaks of secondary reactivity' but 'had no effect when administered on day 14' — i.e., it spared an already established secondary cell-mediated immune response [1]. DMM was thus identified as 'one of the rare agents with antitumor activity and little immunosuppressive action' [1].

Immuno-oncology Adoptive cell therapy Chemoimmunotherapy

Conditioning Regimen Synergy: Dimethylmyleran Plus TBI Versus Cyclophosphamide Plus TBI — Donor Chimerism Enhancement in Murine Allograft Models

In a controlled murine bone marrow transplantation study, the addition of DMM (0.2 mg per mouse) to 8 Gy total body irradiation (TBI) 'markedly enhanced' donor-type chimerism 1–2 months post-transplant of 1–3 × 10⁶ T cell-depleted allogeneic bone marrow cells [1]. Critically, 'conditioning with cyclophosphamide instead of DMM, in combination with 8 Gy TBI, did not enhance engraftment of donor type cells' [1]. A separate study demonstrated that the regimen of TBI 800 rads plus DMM (0.2 mg/mouse) was 'maximally effective' for inducing long-term survival and immune reconstitution in MHC-haploidentical bone marrow transplantation compared to TBI 800 rads alone, TBI 950 rads alone, or TBI 950 rads plus DMM [2]. Survival rates and chimerism were quantitatively superior for the TBI + DMM combination relative to irradiation-only or higher-irradiation protocols [2].

Bone marrow transplantation Chimerism Graft-versus-host disease

Spermatogonial Stem Cell Ablation: Dimethylmyleran Isomers — Differential Kinetics of Type A Spermatogonia Depletion and Recovery

Both meso- and racemic forms of DMM are 'powerful antispermatogenic agents which cause a rapid depletion in the number of type A spermatogonia' [1]. Each isomer produced 'maximal reduction of Type A [spermatogonia] by 2 weeks' followed by recovery and restoration of germ cells [1]. A key differentiation was observed in the repopulation phase: 'the yield of Intermediate Type spermatogonia from Type A was relatively low for several weeks, after the use of the meso isomer, indicating the persistence of damage to the latter' [1]. This suggests that the meso isomer causes more durable spermatogonial stem cell damage than the racemic form. Clinically, DMM was noted to have 'a potency 3 times that of myleran (Busulphan)' in the treatment of granulocytic leukemia [2], and its antifertility action was due to production of aspermia or oligospermia [2].

Reproductive toxicology Spermatogenesis Antifertility agents

Chemical Reactivity and Stereochemistry: Meso-DMM Versus (±)-DMM — Bimolecular (SN2) Alkylation Mechanism Confirmed by Stereochemical Product Analysis

Chemical reactivity studies demonstrated that both the meso- and (±)-isomers of DMM react with thiol groups of cysteine, cysteine ethyl ester, and glutathione to form 2,5-dimethyltetrahydrothiophene, and react by hydrolysis to give 2,5-dimethyltetrahydrofuran [1]. Crucially, each of these cyclic products exists in cis- and trans-configurations, and 'their production in stereochemically quantitative yields from meso- and (±)-dimethylmyleran respectively, indicates that both isomers react by a bimolecular process and not a unimolecular one as has been generally accepted' [1]. This SN2 mechanism is distinct from the SN1 mechanism previously attributed to methanesulfonate alkylating agents and carries implications for DNA adduct selectivity and biological target specificity. Additionally, no interstrand DNA crosslinks have been detected following DMM or busulfan treatment, in contrast to nitrogen mustards and diepoxybutane, confirming a monofunctional or intrastrand alkylation mode for this class [2].

Medicinal chemistry Alkylating agent mechanism Stereochemistry

Clinical Conditioning Dosing: Dimethylmyleran Versus Busulfan — 4.8-Fold Lower Weight-Based Dose Requirement in Thalassemia Transplant Conditioning

In a multi-center clinical bone marrow transplantation series for thalassemia major (30 patients), two alternative oral alkylating agent regimens were employed in combination with cyclophosphamide (120–240 mg/kg): 'patients were given busulfan (12–24 mg/kg) or dimethylmyleran (5 mg/kg)' [1]. This represents an approximately 4.8-fold lower weight-based dose requirement for DMM (5 mg/kg) compared to the upper busulfan dose (24 mg/kg), or a 2.4-fold difference relative to the lower busulfan dose (12 mg/kg), when used in the same clinical indication with the same cyclophosphamide backbone. The event-free survival rate of 57% and actuarial thalassemia recurrence rate of 24% were reported for the combined cohort [1], though outcomes were not stratified by alkylator choice, limiting direct efficacy comparison.

Hematopoietic stem cell transplantation Thalassemia Conditioning regimen

Prioritized Application Scenarios for Dimethylmyleran Based on Quantitative Evidence


Adoptive Chemoimmunotherapy Protocols Requiring Tumor Debulking Without Immune Ablation

DMM is the agent of choice for murine adoptive chemoimmunotherapy models where the therapeutic regimen must reduce tumor burden while preserving the functional capacity of adoptively transferred or endogenously primed antitumor T cells. Einstein et al. (1976) demonstrated that sublethal DMM (12 mg/kg) combined with immune spleen cells cured 12/25 (48%) mice bearing FBL-3 leukemia, compared to 3/53 (5.7%) with DMM plus nonimmune cells [1]. This window critically depends on DMM's unique sparing of established cell-mediated immunity, a property not shared by cyclophosphamide, which abolishes secondary cytotoxic responses [2].

Reduced-Intensity Bone Marrow Transplantation Conditioning with Sublethal Irradiation

For murine allogeneic BMT protocols requiring enhanced donor engraftment without escalation of TBI dose, the combination of 8 Gy TBI plus DMM (0.2 mg/mouse) provides a uniquely effective conditioning platform. Lapidot et al. (1989) demonstrated that this combination markedly enhanced donor-type chimerism where cyclophosphamide plus TBI failed entirely [1]. Similarly, Ishii et al. (1991) identified TBI 800 rads plus DMM as the maximally effective regimen for inducing long-term survival and immune reconstitution across MHC-haploidentical barriers [2]. These preclinical models directly inform conditioning protocol design for tolerance induction studies.

Staged Spermatogonial Stem Cell Ablation for Male Reproductive Toxicology

DMM is a standard reference agent for controlled spermatogonial ablation in the rat model. Hemsworth (1981) established that both meso- and racemic-DMM produce maximal Type A spermatogonia depletion by 2 weeks post-dose, but meso-DMM causes more persistent stem cell damage with depressed Intermediate Type spermatogonium yield for several weeks thereafter [1]. This enables researchers to select the isomeric form appropriate to their experimental design: meso-DMM for durable germ cell depletion or racemic-DMM for models requiring faster spermatogenic recovery. The 3-fold greater potency of DMM over busulfan in the reproductive axis [2] further justifies its selection when minimizing total chemical exposure is desired.

Mechanistic Studies of Alkylating Agent Stereochemistry and DNA Adduct Formation

The availability of stereochemically pure meso- and (±)-isomers of DMM, each reacting via a confirmed bimolecular (SN2) mechanism to yield distinct cis- or trans-cyclic thioether products [1], makes DMM a valuable tool compound for probing the relationship between alkylating agent stereochemistry and DNA adduct specificity. Because neither DMM nor busulfan produces detectable interstrand DNA crosslinks [2], DMM serves as a clean model system for studying monofunctional versus bifunctional DNA damage responses without the confounding variable of crosslink-induced repair pathway activation.

Quote Request

Request a Quote for Dimethylmyleran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.